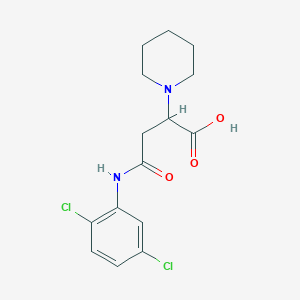

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

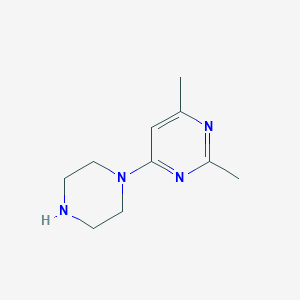

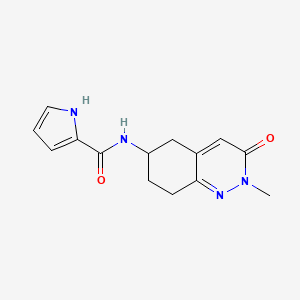

The compound “(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone” contains a pyrrolidine ring and a quinoline ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The quinoline ring is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and quinoline rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring could potentially undergo various reactions such as ring-opening, substitution, or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and quinoline rings. For example, the pyrrolidine ring could contribute to the compound’s solubility, stability, and reactivity .Scientific Research Applications

Synthesis of Heterocyclic Phosphine Oxides

This compound can be used in the synthesis of heterocyclic phosphine oxides, which are valuable in various fields such as photonics and catalysis . The process involves reactions with lithium diorganylphosphides and subsequent oxidation to yield phosphine oxides.

Development of Antimicrobial Agents

The structural motif of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone is potentially useful in creating antimicrobial agents. Its derivatives could be explored for their efficacy against a range of microbial pathogens .

Anticancer Research

Compounds with similar structures have shown promise as anticancer agents. Research into the applications of this compound could lead to the development of new therapeutic options for cancer treatment .

Fire Retardant Materials

The compound’s derivatives could be utilized in the production of fire retardant materials. This application is particularly relevant in materials science, where enhancing safety is a constant goal .

Peptide Synthesis

This compound may serve as a reagent in peptide synthesis. The ability to form peptides efficiently is crucial in the development of drugs and the study of proteins .

Asymmetric Synthesis of Amines

The tert-butylsulfonyl group is known for its role in the asymmetric synthesis of amines. This compound could be used to synthesize chiral amines, which are important in the creation of various pharmaceuticals .

Mechanism of Action

Future Directions

properties

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-quinolin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-18(2,3)24(22,23)14-10-11-20(12-14)17(21)16-9-8-13-6-4-5-7-15(13)19-16/h4-9,14H,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPOBMOMCHFBJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(quinolin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2592895.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2592897.png)

![1-{1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2592901.png)

![1-(4-ethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2592902.png)

![N-(2-ethyl-6-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2592904.png)